2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications. The molecular formula of this compound is C7H8D4O5, and it has a molecular weight of 180.19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 typically involves the deuteration of 2-Oxa-1,4-butanediol diacetate. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach is to use deuterated acetic anhydride in the presence of a deuterated solvent to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-Oxa-1,4-butanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
Hydrolysis: Produces 2-Oxa-1,4-butanediol and acetic acid.
Oxidation: Forms carboxylic acids.
Substitution: Results in the formation of substituted derivatives of 2-Oxa-1,4-butanediol.
Scientific Research Applications
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 has several applications in scientific research:
Chemistry: Used as a deuterated solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding metabolic pathways and the effects of drugs .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-1,4-butanediol diacetate: The non-deuterated analogue of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4.
2-Oxa-1,4-butanediol: The hydrolyzed form of the compound.
Acyclovir: A pharmaceutical compound for which this compound serves as an intermediate.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium-labeled compounds are invaluable in tracing studies, as they allow for precise tracking of molecular transformations and interactions without altering the compound’s chemical properties .
Properties
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethoxy)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQOLXBMLXKDE-KHORGVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)OCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.